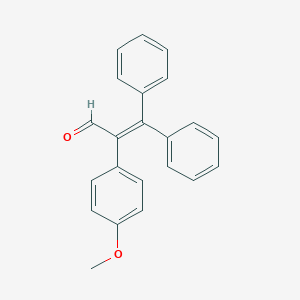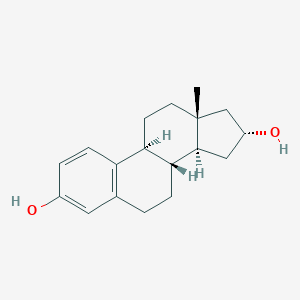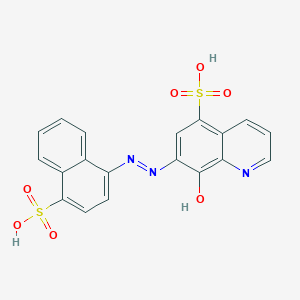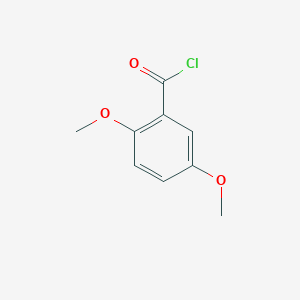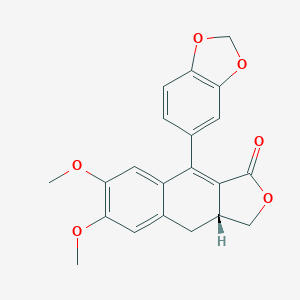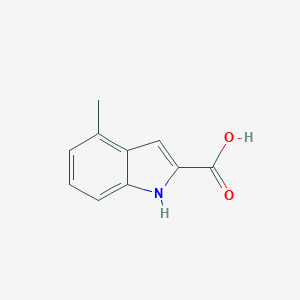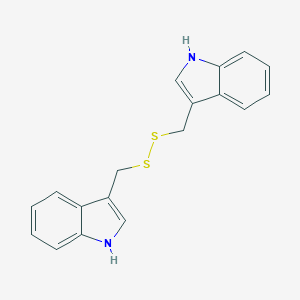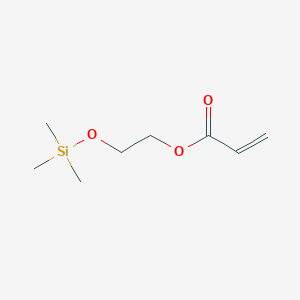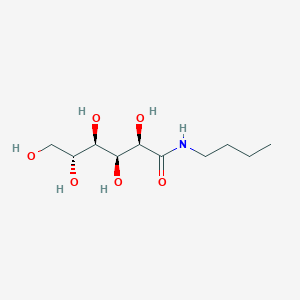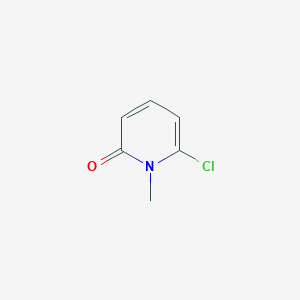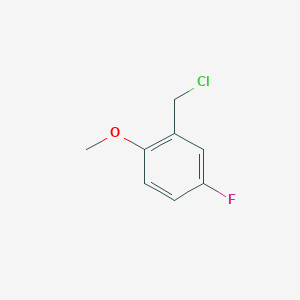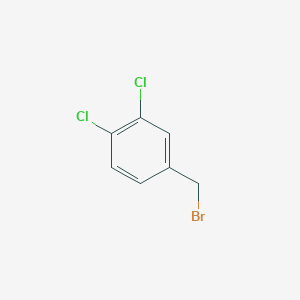![molecular formula C21H14 B091775 2-Methylbenzo[a]pyrene CAS No. 16757-82-7](/img/structure/B91775.png)
2-Methylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[a]pyrene (2-MeBaP) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed through the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco smoke. 2-MeBaP is considered a potent carcinogen and mutagen, and has been linked to various health effects in both humans and animals.
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[a]pyrene is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. 2-Methylbenzo[a]pyrene is metabolized by the body into reactive intermediates, which can bind to DNA and cause damage.
Biochemische Und Physiologische Effekte
Exposure to 2-Methylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. In animal models, it has been shown to induce oxidative stress, inflammation, and DNA damage. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylbenzo[a]pyrene in lab experiments is its potency as a carcinogen and mutagen. This makes it a useful tool for studying the mechanisms of cancer and DNA damage. However, its toxicity also poses a risk to researchers, and appropriate safety measures must be taken when handling the compound.
Zukünftige Richtungen
Future research on 2-Methylbenzo[a]pyrene should focus on developing new methods for detecting and quantifying the compound in the environment. This will help to better understand the sources and extent of exposure in humans and animals. Additionally, research should continue to explore the mechanisms of action of 2-Methylbenzo[a]pyrene, and identify potential targets for intervention and prevention of its harmful effects.
Synthesemethoden
2-Methylbenzo[a]pyrene can be synthesized through a variety of methods, including the reaction of benz[a]anthracene with methanol in the presence of sulfuric acid. Other methods include the oxidation of 2-methylanthracene with potassium permanganate and the reaction of 2-methylanthraquinone with benzene in the presence of aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce tumors in various organs in animal models, including the lungs, liver, and skin. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to an increased risk of lung cancer, as well as other respiratory diseases.
Eigenschaften
CAS-Nummer |
16757-82-7 |
|---|---|
Produktname |
2-Methylbenzo[a]pyrene |
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-10-15-6-7-17-12-14-4-2-3-5-18(14)19-9-8-16(11-13)20(15)21(17)19/h2-12H,1H3 |
InChI-Schlüssel |
BBVAZDUFJMPLJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Kanonische SMILES |
CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Andere CAS-Nummern |
16757-82-7 |
Synonyme |
2-Methylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



